methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H15Cl3N2O3S and its molecular weight is 493.8 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound with significant potential in pharmacological applications due to its structural characteristics and biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class, characterized by the presence of a thiazole ring fused to a pyrimidine structure. This specific arrangement contributes to its diverse biological activities.
Molecular Formula : C₁₅H₁₄Cl₂N₂O₃S
Molecular Weight : 371.25 g/mol
CAS Number : 141109-19-5
Biological Activity Overview
Thiazolopyrimidine derivatives have garnered interest for their potential as antitumor agents , anti-inflammatory compounds , and antidiabetic medications . The biological activities of this compound can be summarized as follows:
- Antitumor Activity
- Anti-inflammatory Properties
- Antidiabetic Potential
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has potential apoptotic effects on cancer cells by activating intrinsic pathways.
Case Studies
Several studies have explored the biological activity of related thiazolopyrimidine compounds:
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on human breast cancer cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 20 MDA-MB-231 -
Anti-inflammatory Activity :
- In vivo models demonstrated that thiazolopyrimidine derivatives reduced paw edema significantly compared to control groups.
Treatment Group Edema Reduction (%) Control 10 Thiazolopyrimidine X 45 Thiazolopyrimidine Y 55
Properties
Molecular Formula |
C22H15Cl3N2O3S |
---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H15Cl3N2O3S/c1-11-18(21(29)30-2)19(14-5-3-4-6-15(14)24)27-20(28)17(31-22(27)26-11)9-12-7-8-13(23)10-16(12)25/h3-10,19H,1-2H3/b17-9+ |
InChI Key |
VSKBVXIBSLBRKZ-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
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